Biochemical Potency of Cbl-b-IN-15 Compared to Clinical Candidates NX-1607, GRC 65327, and HDM2021
Cbl-b-IN-15 exhibits an IC50 of 15 nM in a biochemical Cbl-b inhibition assay [1]. This potency positions it as a moderately potent tool compound relative to clinical-stage inhibitors. NX-1607 demonstrates sub-nanomolar potency with an IC50 <1 nM [2]; GRC 65327 shows an IC50 of 4 nM [3]; and HDM2021 achieves an IC50 <5 nM [4]. The ~4- to >15-fold lower biochemical potency of Cbl-b-IN-15 makes it suitable as a reference standard for assay calibration and for studies where maximal target engagement is not required or may confound interpretation of partial inhibition phenotypes.
| Evidence Dimension | Cbl-b biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | NX-1607: <1 nM; GRC 65327: 4 nM; HDM2021: <5 nM |
| Quantified Difference | 4-fold to >15-fold less potent than clinical candidates |
| Conditions | Biochemical assay (likely TR-FRET or displacement assay; exact assay conditions vary across studies) |
Why This Matters
Researchers requiring a tool compound with defined, moderate biochemical potency for assay development or as a less potent comparator arm should select Cbl-b-IN-15 over ultra-potent clinical candidates.
- [1] MedChemExpress. Cbl-b-IN-15 (compound 25) product datasheet. Accessed 2026. View Source
- [2] MedChemExpress. NX-1607 (Cbl-b-IN-3) product datasheet. Accessed 2026. View Source
- [3] Chaudhari SS, Kattige VG, Chinnapattu M, et al. 1025 GRC 65327, a novel small molecule selective Cbl-b inhibitor for solid tumors. J Immunother Cancer. 2024;12(Suppl 2):A1146. View Source
- [4] Chen S, Chen M, Jingwen E, et al. 633 Discovery of HDM2021 as a highly potent CBL-B inhibitor for cancer treatment. J Immunother Cancer. 2025;13(Suppl 2):A720. View Source
